molecular formula C84H137N23O29S B12352784 Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH

Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH

Cat. No.: B12352784
M. Wt: 1965.2 g/mol
InChI Key: IKDMSHJMKVFYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH” is a synthetic peptide with a complex amino acid sequence. This compound is a derivative of calcitonin, a hormone known for its role in calcium and phosphate metabolism. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions typically involve the use of protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) to protect the amino groups during the coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of large-scale HPLC systems allows for the purification of significant quantities of the peptide, making it suitable for commercial and research purposes.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the sequence can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.

Scientific Research Applications

This peptide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in calcium and phosphate metabolism, similar to calcitonin.

    Medicine: Explored for its potential therapeutic effects in conditions such as osteoporosis and other bone-related disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific receptors in the body, similar to calcitonin. It binds to calcitonin receptors, leading to the activation of signaling pathways that regulate calcium and phosphate metabolism. This interaction helps in reducing bone resorption and increasing bone formation, making it useful in the treatment of osteoporosis.

Comparison with Similar Compounds

Similar Compounds

    Elcatonin: Another calcitonin derivative used as an anti-parathyroid agent.

    Atosiban: A peptide used as an oxytocin and vasopressin inhibitor.

    Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.

Uniqueness

The uniqueness of “Me-DL-xiThr-DL-Val-Gly-DL-Asp-DL-xiIle-DL-Asn-DL-xiThr-DL-Glu-DL-Arg-DL-Pro-Gly-DL-Met-DL-Leu-DL-Asp-DL-Phe-DL-xiThr-Gly-DL-Lys-OH” lies in its specific amino acid sequence and its potential therapeutic applications. Its ability to interact with calcitonin receptors and regulate calcium and phosphate metabolism makes it a valuable compound for research and therapeutic purposes.

Properties

Molecular Formula

C84H137N23O29S

Molecular Weight

1965.2 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[2-[[3-carboxy-2-[[2-[[2-[[3-hydroxy-2-(methylamino)butanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C84H137N23O29S/c1-12-42(6)65(104-75(127)54(35-62(117)118)96-60(114)39-92-77(129)64(41(4)5)103-80(132)66(89-10)43(7)108)79(131)102-53(34-57(86)111)74(126)106-68(45(9)110)81(133)97-47(25-26-61(115)116)69(121)98-49(23-18-29-90-84(87)88)82(134)107-30-19-24-56(107)76(128)91-37-58(112)94-48(27-31-137-11)70(122)99-51(32-40(2)3)71(123)101-55(36-63(119)120)72(124)100-52(33-46-20-14-13-15-21-46)73(125)105-67(44(8)109)78(130)93-38-59(113)95-50(83(135)136)22-16-17-28-85/h13-15,20-21,40-45,47-56,64-68,89,108-110H,12,16-19,22-39,85H2,1-11H3,(H2,86,111)(H,91,128)(H,92,129)(H,93,130)(H,94,112)(H,95,113)(H,96,114)(H,97,133)(H,98,121)(H,99,122)(H,100,124)(H,101,123)(H,102,131)(H,103,132)(H,104,127)(H,105,125)(H,106,126)(H,115,116)(H,117,118)(H,119,120)(H,135,136)(H4,87,88,90)

InChI Key

IKDMSHJMKVFYOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC

Origin of Product

United States

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